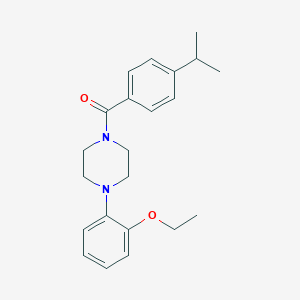
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOM-BIPHEM, and it is synthesized through a series of chemical reactions.
作用機序
The mechanism of action of DMOM-BIPHEM is not fully understood. However, it is believed that DMOM-BIPHEM acts as a charge transport material in organic semiconductors. DMOM-BIPHEM has a high electron affinity and low ionization potential, which makes it an excellent candidate for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DMOM-BIPHEM. However, it is believed that DMOM-BIPHEM is non-toxic and has low cytotoxicity. Therefore, it has potential applications in biomedical fields such as drug delivery and bioimaging.
実験室実験の利点と制限
DMOM-BIPHEM has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMOM-BIPHEM is also stable under normal laboratory conditions. However, DMOM-BIPHEM has some limitations. It has limited solubility in common organic solvents, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for DMOM-BIPHEM research. One potential direction is the development of new organic semiconductors using DMOM-BIPHEM as a building block. Another potential direction is the use of DMOM-BIPHEM in biomedical applications such as drug delivery and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of DMOM-BIPHEM and its potential applications in various fields.
Conclusion:
In conclusion, DMOM-BIPHEM is a chemical compound that has potential applications in various fields such as organic electronics, optoelectronics, and material science. DMOM-BIPHEM is synthesized through a series of chemical reactions and has a high yield. DMOM-BIPHEM is believed to act as a charge transport material in organic semiconductors. DMOM-BIPHEM has limited solubility in common organic solvents, which can make it challenging to work with in some experiments. However, DMOM-BIPHEM has several advantages for lab experiments, including its stability under normal laboratory conditions. Future research directions for DMOM-BIPHEM include the development of new organic semiconductors and the use of DMOM-BIPHEM in biomedical applications.
合成法
DMOM-BIPHEM is synthesized through a series of chemical reactions. The first step is the reaction between 2-bromo-4,4-dimethyl-2-oxazoline and 3-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction forms 2-(4,4-dimethyl-2-oxazolin-2-yl)-3-methoxyphenylboronic acid. The second step is the reaction between 2-(4,4-dimethyl-2-oxazolin-2-yl)-3-methoxyphenylboronic acid and 4-bromo-1-bromo-methylbenzene in the presence of a palladium catalyst. This reaction forms DMOM-BIPHEM.
科学的研究の応用
DMOM-BIPHEM has potential applications in various fields such as organic electronics, optoelectronics, and material science. DMOM-BIPHEM is used as a building block for the synthesis of organic semiconductors. These organic semiconductors have potential applications in organic light-emitting diodes, organic field-effect transistors, and organic solar cells.
特性
製品名 |
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
2-(2-methoxy-6-phenylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO2/c1-18(2)12-21-17(19-18)16-14(10-7-11-15(16)20-3)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |
InChIキー |
KWSXXNUPDKKSLY-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C=CC=C2OC)C3=CC=CC=C3)C |
正規SMILES |
CC1(COC(=N1)C2=C(C=CC=C2OC)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)


![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)
![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)